1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide
Description
The compound 1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a structurally complex molecule featuring a cyclopentanecarboxamide core linked to two thiophene rings and an imidazole moiety. Key features include:
- Thiophene rings: Known for their electron-rich aromatic systems, which enhance π-π stacking interactions in biological targets or materials .
- Imidazole moiety: Contributes to hydrogen bonding and metal coordination, common in bioactive molecules .
Synthetic routes for similar compounds often involve coupling reactions (e.g., amide bond formation) and crystallization techniques validated via X-ray diffraction .
Properties
IUPAC Name |
1-thiophen-2-yl-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c23-18(19(8-1-2-9-19)16-6-4-12-25-16)20-10-7-17-21-13-14(22-17)15-5-3-11-24-15/h3-6,11-13H,1-2,7-10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYLJTBXBDOMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting with a thiophene derivative, the imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine under acidic conditions.
Alkylation: The imidazole derivative is then alkylated with a suitable alkyl halide to introduce the ethyl linker.
Amidation: The final step involves the reaction of the alkylated imidazole with cyclopentanecarboxylic acid or its derivatives under dehydrating conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing thiophene and imidazole rings. For instance, derivatives similar to the target compound have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. One study reported that related compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Compounds with thiophene and imidazole groups have been documented to possess antibacterial and antifungal properties. Research indicates that modifications to these rings can enhance their efficacy against resistant strains of bacteria and fungi .
Anti-inflammatory Effects
Some derivatives have shown anti-inflammatory effects in vitro, possibly through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .
Material Science Applications
Beyond biological applications, compounds like 1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide are also being explored in material science:
Organic Electronics
Due to their unique electronic properties, thiophene-based compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their ability to form stable thin films makes them suitable candidates for these applications.
Sensors
The chemical structure allows for potential use in sensor technology, particularly in detecting environmental pollutants or biological markers due to their selective binding capabilities.
Case Studies
- Anticancer Efficacy Study : A recent study evaluated the cytotoxic effects of a series of thiophene-imidazole derivatives on MCF-7 cells, finding that certain modifications significantly increased potency compared to traditional drugs .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiophene derivatives against E. coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
- Material Properties Assessment : Research assessing the electronic properties of thiophene-based materials indicated promising results for use in OLEDs, with enhanced charge mobility compared to non-thiophene counterparts .
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. The imidazole ring could act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Thiophene Substitution : The target compound’s dual thiophene arrangement mirrors structures in and , which exhibit strong intermolecular interactions (e.g., C–H···S) critical for crystal packing .
- Imidazole vs.
- Cyclopentane vs. Cyclopropane : The cyclopentane core offers greater conformational flexibility than cyclopropane in compound 43 , possibly improving pharmacokinetic profiles.
Pharmacological and Metabolic Insights
- Bioactivity : Thiophene-carboxamide derivatives () exhibit antimicrobial properties, implying the target may share similar applications depending on substituent effects .
Biological Activity
1-(thiophen-2-yl)-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4S2 |
| Molecular Weight | 368.50 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The structure features a cyclopentanecarboxamide core substituted with thiophene and imidazole rings, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have focused on the anticancer potential of thiophene derivatives, including those similar to our compound. For instance, derivatives of 2-(thiophen-2-yl)-1H-indole have shown promising results against HCT-116 colorectal cancer cells. The mechanism involves modulation of cell cycle progression and apoptosis induction, indicating that compounds with thiophene moieties can effectively target cancer cell proliferation .
Case Study: HCT-116 Cell Line
A specific study evaluated the effects of thiophene derivatives on HCT-116 cell lines. The results indicated:
- Cell Viability Reduction : Compounds reduced cell viability by up to 70% at certain concentrations.
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V binding.
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viral infections. Research on related compounds has demonstrated efficacy against Dengue virus (DENV) through inhibition of host kinases AAK1 and GAK, which are crucial for viral entry and replication .
The antiviral activity is primarily attributed to:
- Inhibition of Kinase Activity : Compounds targeting AAK1 and GAK showed reduced phosphorylation of viral proteins, leading to diminished viral replication.
- Selectivity : Studies indicate that these compounds exhibit selectivity for viral targets over host cellular pathways, minimizing potential side effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiophene-based compounds. Key findings include:
- Substituent Effects : Modifications on the thiophene or imidazole rings can significantly alter potency; electron-donating groups generally enhance activity.
- Linker Length : Variations in the ethyl linker between the thiophene and cyclopentanecarboxamide influence binding affinity and selectivity.
Research Findings Summary
A comprehensive review of recent literature reveals several important findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant reduction in HCT-116 cell viability |
| Antiviral Activity | Effective against DENV via AAK1/GAK inhibition |
| SAR Insights | Substituent modifications enhance biological activity |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction mechanisms be validated?
The compound is synthesized via nucleophilic attack and cyclization. For example, thiocarbohydrazide derivatives react with ketones under green conditions (ethanol, room temperature) to form spiro systems. The mechanism involves sequential nucleophilic attacks: the amino group of thiocarbohydrazide initiates the reaction, followed by hydrazine and thiol group participation, leading to cyclization and water elimination . Validation includes monitoring via TLC and characterizing intermediates using FT-IR (e.g., disappearance of C=S at 1280–1160 cm⁻¹ and emergence of C–S–C at 748 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., NH/CH stretches at 3370–2970 cm⁻¹ and C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms aromatic (δ 7.20–8.30 ppm) and aliphatic protons (δ 1.10–4.60 ppm). DEPT-135 distinguishes CH₂ groups in cyclopentane/cyclohexane rings (δ 23–42 ppm) .
- Mass spectrometry : Validates molecular weight via fragmentation patterns (e.g., using EI-MS or HRMS) .
Q. How is the purity of synthesized derivatives assessed?
Purity is determined via:
- Melting point analysis : Sharp, consistent melting points indicate homogeneity .
- Elemental analysis (CHNS) : Matches calculated vs. observed values (e.g., ±0.3% tolerance) .
- HPLC/GC : Quantifies impurities in non-volatile/organic phases .
Advanced Questions
Q. How can reaction yields be optimized during cyclopentane ring formation?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol reduces side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) accelerate cyclization .
- Temperature control : Reflux conditions (70–80°C) improve kinetics without degrading thermally sensitive groups .
Q. What methodologies resolve contradictions in NMR data for structurally similar analogs?
Contradictions arise from overlapping signals or dynamic effects. Solutions include:
Q. How can researchers evaluate the biological activity of this compound?
Mechanistic studies involve:
- Enzyme inhibition assays : Target enzymes (e.g., kinases) using fluorescence-based substrates .
- Cellular uptake studies : Radiolabeled analogs (³H/¹⁴C) track intracellular distribution .
- Molecular docking : Predict binding modes to receptors (e.g., thiophene interactions with hydrophobic pockets) .
Q. What strategies mitigate side reactions during imidazole functionalization?
- Protecting groups : Boc or Fmoc protect amines during thiophene coupling .
- Stepwise synthesis : Isolate intermediates (e.g., 2-thiophenecarboxamide) before imidazole alkylation .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
Data Analysis and Interpretation
Q. How are spectral data discrepancies addressed in multi-thiophene systems?
Discrepancies (e.g., unexpected C=O shifts) may arise from tautomerism or polymorphism. Mitigation includes:
- X-ray crystallography : Resolves solid-state conformation .
- Solvent-dependent UV/Vis : Detects tautomeric equilibria (e.g., enol-keto shifts) .
- Dynamic NMR : Quantifies exchange rates in solution .
Q. What statistical methods validate reproducibility in synthetic protocols?
- Design of Experiments (DoE) : Optimizes parameters (e.g., pH, stoichiometry) via response surface methodology .
- Control charts : Monitor yield variability across batches .
- t-tests/ANOVA : Compare means of critical parameters (e.g., purity) .
Advanced Applications
Q. How can this compound be tailored for materials science applications?
Modifications include:
- Electron-rich thiophene units : Enhance conductivity in organic semiconductors .
- Coordination polymers : Metal ions (e.g., Cu²⁺) bind imidazole for catalytic applications .
- Photocrosslinking : Introduce acrylate groups for UV-curable coatings .
Key Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
